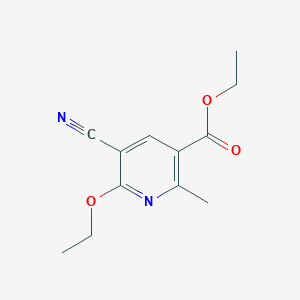
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, particularly those involving 1,3,5-triazinyl groups, typically involves addition reactions between isocyanates and amino-triazoles. For instance, a compound similar to the one , N-(4-methyl phenyl)-N~1-(1,2,4-triazoly) Urea Compound, was synthesized through the reaction of 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding a 75% success rate. The structure of the synthesized compound was confirmed using various analytical techniques such as elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1 HNMR) . Although the specific synthesis of "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea" is not detailed in the provided papers, the general approach to synthesizing triazinyl urea derivatives can be inferred from these methods.
Molecular Structure Analysis
The molecular structure of triazinyl urea derivatives is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The derivatives often contain various substituents on the triazine ring and the phenyl ring of the urea moiety, which can include methoxy groups as seen in the compounds mentioned in the provided papers. The structure is typically confirmed through spectroscopic methods such as IR, which can identify functional groups, and NMR, which provides information on the hydrogen environment within the molecule .
Chemical Reactions Analysis
The chemical reactivity of triazinyl urea derivatives can be influenced by the substituents on the triazine and phenyl rings. These compounds can participate in reactions typical of ureas and triazines, such as addition reactions or forming coordination complexes with metals. The specific chemical reactions of "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea" are not described in the provided papers, but the general behavior of similar compounds suggests potential reactivity with isocyanates and amines, as well as possible interactions with metal surfaces, which could be relevant in corrosion inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazinyl urea derivatives can vary depending on their specific substituents. However, they generally exhibit properties that make them suitable for applications such as corrosion inhibition. For example, the derivatives mentioned in the papers demonstrate strong adsorption onto mild steel surfaces, which is indicative of their potential to form protective layers. This adsorption is likely due to the presence of active centers in the molecules, which interact with the metal surface. The efficiency of these compounds as corrosion inhibitors was confirmed through various methods, including weight loss measurements, potentiodynamic polarization, linear polarization, electrochemical impedance spectroscopy, and scanning electron microscopy . These studies show that the compounds can significantly reduce corrosion in a 1 N HCl solution, suggesting that the physical and chemical properties of these derivatives make them effective in protecting metal surfaces from corrosive environments.
科学的研究の応用
Corrosion Inhibition
One significant application of 1,3,5-triazinyl urea derivatives is as corrosion inhibitors for mild steel in acidic environments. These compounds have shown efficacy in reducing corrosion in mild steel when exposed to 1 N HCl solutions. The protective effect is attributed to the strong adsorption of these molecules onto the steel surface, forming a protective layer that minimizes corrosion. This application is critical in industrial processes where metal components are susceptible to acidic corrosion, highlighting the compound's utility in material preservation and maintenance (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Chemical Synthesis and Reactivity
The compound and its related derivatives have been explored for their reactivity and utility in chemical synthesis. For instance, they have been used as condensing agents in the formation of amides and esters, showcasing their versatility in organic synthesis. This application is valuable for developing new chemical entities and intermediates in pharmaceutical and material science research (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999). Furthermore, 1,3,5-triazinyl urea derivatives have been utilized in the synthesis of unsymmetrical ketones, indicating their potential in creating complex organic molecules (Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022).
Environmental Applications
In addition to their use in corrosion inhibition and chemical synthesis, derivatives of 1,3,5-triazinyl urea have been studied for their environmental impact, particularly in the degradation and side effects of herbicides in soil. This research provides insights into the environmental behavior and safety of chemicals related to 1,3,5-triazinyl urea, contributing to the development of more sustainable agricultural practices (G. Dinelli, A. Vicari, C. Accinelli, 1998).
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-22-10-5-9(6-11(7-10)23-2)17-13(21)16-8-12-18-14(24-3)20-15(19-12)25-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYDSNMPRHOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

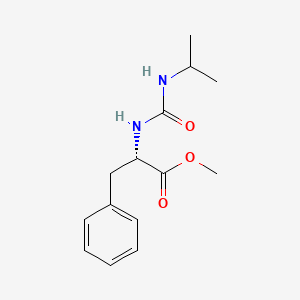
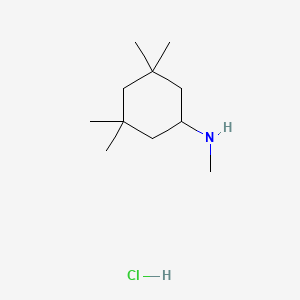
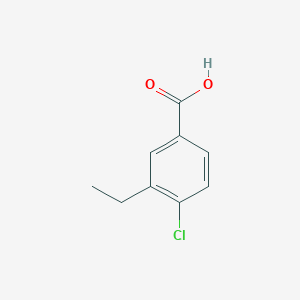
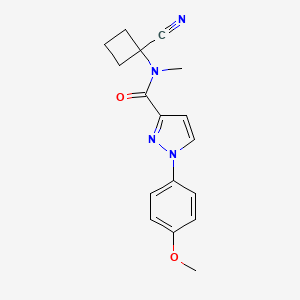
![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)
![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
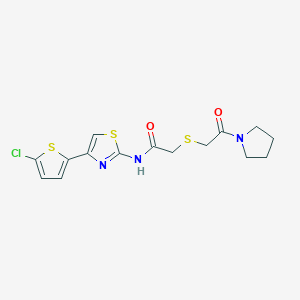
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)
